4-(3-Bromo-4-methylphenyl)butanoic acid
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Overview
Description
4-(3-Bromo-4-methylphenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom and a carboxylic acid group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenylbutanoic acid, followed by functional group transformations to introduce the carboxylic acid group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of an alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted phenylbutanoic acids.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 4-(3-Bromo-4-methylphenyl)butanol.
Scientific Research Applications
4-(3-Bromo-4-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-(4-Bromophenyl)butanoic acid
- 3-Bromo-4-methylphenylacetic acid
Comparison: 4-(3-Bromo-4-methylphenyl)butanoic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the butanoic acid chain.
Properties
IUPAC Name |
4-(3-bromo-4-methylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8-5-6-9(7-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOKNZBZMPKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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